molecular formula C18H25NO6 B14822668 Benzyl (R)-2-((1S,2R)-3-ethoxy-1,2-dihydroxy-3-oxopropyl)piperidine-1-carboxylate

Benzyl (R)-2-((1S,2R)-3-ethoxy-1,2-dihydroxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B14822668
M. Wt: 351.4 g/mol
InChI Key: JBZWZAYRGSPQQL-OWCLPIDISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate typically involves the protection of amino and hydroxyl groups using benzyloxycarbonyl (Cbz) groups. The N-benzyloxycarbonyl group can be introduced by reacting benzyl chloroformate with the target molecule in the presence of a mild base at room temperature . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves the use of standard organic synthesis techniques, including protection and deprotection strategies, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: Amines.

    Substitution: Compounds with substituted benzyloxycarbonyl groups.

Scientific Research Applications

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate is similar to other benzyloxycarbonyl-protected compounds, such as:

    Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxypropanoate: Similar in structure but with different stereochemistry.

    Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxybutanoate: Similar in structure but with an additional carbon atom in the backbone.

The uniqueness of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

benzyl (2R)-2-[(1S,2R)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15+,16-/m1/s1

InChI Key

JBZWZAYRGSPQQL-OWCLPIDISA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H]([C@H]1CCCCN1C(=O)OCC2=CC=CC=C2)O)O

Canonical SMILES

CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O

Origin of Product

United States

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